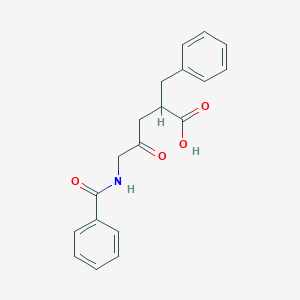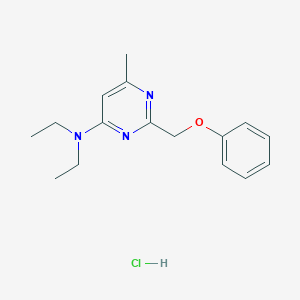![molecular formula C19H24N4O4 B024628 4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione CAS No. 106260-91-7](/img/structure/B24628.png)
4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a complex organic compound that features a morpholinedione core linked to a furo-pyridine-piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- typically involves multiple steps, starting with the preparation of the morpholinedione core. This can be achieved through the cyclization of diglycolic acid or its anhydride . The furo-pyridine-piperazine moiety is synthesized separately, often involving the cyclization of appropriate precursors under acidic or basic conditions . The final step involves linking the two moieties through a butyl chain, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- can undergo various chemical reactions, including:
Oxidation: The furo-pyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides of the furo-pyridine moiety, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine-3,5-dione: A simpler analog that lacks the furo-pyridine-piperazine moiety.
Furo[3,2-c]pyridine derivatives: Compounds that share the furo-pyridine core but differ in their substituents.
Uniqueness
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is unique due to its combination of a morpholinedione core with a furo-pyridine-piperazine moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
106260-91-7 |
|---|---|
Formule moléculaire |
C19H24N4O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
Clé InChI |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
SMILES canonique |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
| 106260-91-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide](/img/structure/B24549.png)


![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)


![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)


![3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride](/img/structure/B24568.png)



